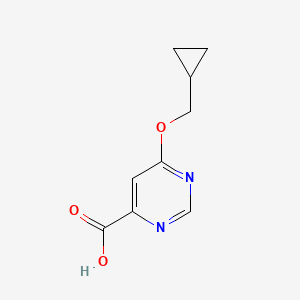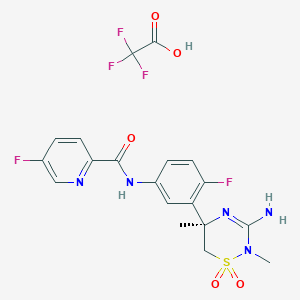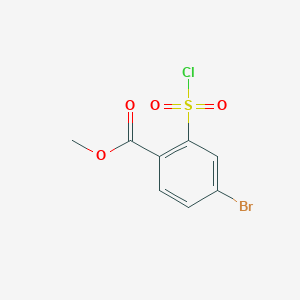
6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid” is a chemical compound with the formula C9H10N2O3 . It is produced by KISHIDA CHEMICAL CO., LTD . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which “6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid” belongs, has been extensively studied . Pyrimidines can be synthesized through various methods, including the Dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of “6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Attached to this ring is a cyclopropylmethoxy group at the 6-position and a carboxylic acid group at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid” include its molecular weight, which is 194.19 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, demonstrating the potential of cyclopropyl containing pyrimidine compounds in structural chemistry and synthesis. X-ray crystal structure analysis reveals specific configurations and intermolecular hydrogen bonds forming distinct molecular arrangements (Cetina et al., 2004).
- Research into pyrido and thieno pyrimidine derivatives highlights the versatility of pyrimidine compounds in generating novel chemical structures with potential applications in medicinal chemistry (Bakhite et al., 2005).
Potential in Medicinal Chemistry
- A study on the design of cocrystals involving pyrimidine and carboxylic acids has expanded the understanding of molecular interactions, which could inform drug design and development (Rajam et al., 2018).
- The development of mono- and bis(fluoroalkyl)pyrimidines from novel synthesis routes introduces compounds with strong potential for use in medicinal and agrochemical research (Schmitt et al., 2017).
- Antiviral activity has been observed in certain 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with specificity towards retrovirus replication, showcasing the therapeutic potential of pyrimidine derivatives (Hocková et al., 2003).
Advanced Materials and Chemical Properties
- The structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives have been explored, revealing significant potential for applications in nonlinear optics and electronic materials (Hussain et al., 2020).
- A study on metal-bearing and trifluoromethyl-substituted pyrimidines has opened new avenues for the synthesis and functionalization of pyrimidine compounds, with implications for various industrial applications (Schlosser et al., 2006).
Safety and Hazards
According to the safety data sheet, “6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid” should be handled with care. Contact with skin, eyes, or ingestion should be avoided. In case of contact, rinse with water and seek medical advice if irritation persists . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
6-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-3-8(11-5-10-7)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHMZBOVLUHBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2794491.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)
![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)
![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)


![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)
